5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride

Catalog No.
S14049393
CAS No.
M.F
C6H6Cl2N2O2
M. Wt
209.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-chloropyridine-2-carboxylic acid hydroch...

Product Name

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride

IUPAC Name

5-amino-3-chloropyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-1-3(8)2-9-5(4)6(10)11;/h1-2H,8H2,(H,10,11);1H

InChI Key

ZRAPYXURZOJGDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)N.Cl

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is an organic compound characterized by the presence of an amino group, a carboxylic acid group, and a chlorine atom on a pyridine ring. Its chemical formula is C6H6ClN2O2C_6H_6ClN_2O_2, and it is often used in various chemical and biological applications due to its unique structure and functional groups. The hydrochloride form enhances its solubility in water, making it more versatile for use in aqueous reactions.

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: The carboxylic acid group can be reduced to alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions allow for the synthesis of various derivatives that can have different biological and chemical properties.

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an enzyme inhibitor, where its structure allows it to bind to specific active sites on enzymes, thus interfering with their normal function. This property makes it valuable in the development of pharmaceuticals aimed at treating various diseases .

The synthesis of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-amino-2-pyridinecarboxylic acid. One common method includes:

  • Chlorination: Using thionyl chloride as a chlorinating agent under reflux conditions in an inert solvent like dichloromethane.
  • Formation of Hydrochloride Salt: After chlorination, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial methods often utilize automated reactors to ensure high yield and purity, with purification achieved through recrystallization techniques.

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: Used in research involving enzyme inhibitors and as a precursor for biologically active compounds.
  • Industry: It is involved in producing agrochemicals and other industrial chemicals .

The interaction studies of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride focus on its mechanism of action. The compound acts by binding to specific molecular targets, inhibiting certain enzymes, and potentially affecting metabolic pathways within cells. This interaction is crucial for understanding its therapeutic potential and guiding further research into its applications .

Several compounds share structural similarities with 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride. Notable examples include:

  • 3-Amino-5-chloropyridine-2-carboxylic acid: Similar structure but differs in the position of the amino group.
  • 2-Amino-5-chloropyridine: Lacks the carboxylic acid functionality.
  • 5-Amino-2-chloropyridine: Features a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride lies in its specific substitution pattern on the pyridine ring. This distinct arrangement allows it to participate in various

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

207.9806328 g/mol

Monoisotopic Mass

207.9806328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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